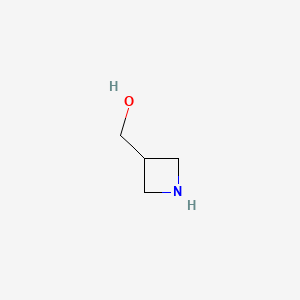

Azetidin-3-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

azetidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVWVYIAQBJHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539554 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95849-02-8 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azetidin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Azetidin-3-ylmethanol, a valuable building block in medicinal chemistry and drug discovery. Azetidine scaffolds are of significant interest due to their unique structural features and their prevalence in a wide range of biologically active compounds. This document outlines a reliable synthetic route, details the necessary experimental protocols, and presents the characterization data for the final compound and its intermediate.

Synthetic Strategy

The synthesis of this compound is most commonly achieved through a two-step process. This strategy involves the initial reduction of a commercially available N-protected azetidine carboxylic acid, followed by the deprotection of the nitrogen atom to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability and facile removal under acidic conditions.

The overall synthetic workflow is depicted below:

Experimental Protocols

This protocol details the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid to 1-Boc-Azetidin-3-ylmethanol.

Materials:

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

-

Borane-tetrahydrofuran complex (BH3/THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EA)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

-

Nitrogen (N2) atmosphere

-

Ice bath

Procedure: [1]

-

To a stirring solution of BH3/THF (285 ml) at -78°C under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions.

-

Stir the reaction mixture for 30 minutes at -78°C.

-

Allow the reaction to warm to room temperature and continue stirring for 2 hours.

-

Carefully pour the reaction mixture into ice (500 ml) to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 300 ml).

-

Combine the organic layers and wash with brine (3 x 100 ml).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the product as a clear oil.

This protocol describes the deprotection of 1-Boc-Azetidin-3-ylmethanol to yield the hydrochloride salt of the final product.

Materials:

-

1-Boc-3-hydroxymethylazetidine

-

Dichloromethane (DCM)

-

4 M solution of hydrogen chloride in dioxane

Procedure: [2]

-

Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).

-

Add a 4 M solution of hydrogen chloride in dioxane (1 mL, 4 mmol).

-

Stir the reaction mixture at room temperature for 20 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to afford the target product as a white solid.

Data Presentation

The quantitative data for the synthesis of this compound and its protected intermediate are summarized in the tables below.

Table 1: Synthesis of 1-Boc-Azetidin-3-ylmethanol

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | 201.22 | 22.53 | 112 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| 1-Boc-Azetidin-3-ylmethanol | 187.24 | 20.9 | 100% |

Table 2: Synthesis of this compound hydrochloride

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 1-Boc-3-hydroxymethylazetidine | 187.24 | 0.100 | 0.534 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound hydrochloride | 123.58 | 0.060 | 90.91% |

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. A typical characterization workflow is presented below.

Table 3: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Boc-Azetidin-3-ylmethanol | C9H17NO3 | 187.24 | Clear colorless liquid |

| This compound hydrochloride | C4H10ClNO | 123.58 | White to off-white solid |

1-Boc-Azetidin-3-ylmethanol:

-

¹H-NMR (CDCl₃) δ (ppm): 1.44 (9H, s), 2.71 (1H, m), 3.69 (2H, dd, J=5.2, 8.4 Hz), 3.79 (2H, d, J=6.8 Hz), 4.00 (2H, m).[3]

-

Mass Spectrometry (MS): m/z calculated for C9H17NO3 187.1, found [M-H]⁻ 186.1.[1]

This compound hydrochloride:

-

¹H-NMR: The ¹H-NMR spectrum of this compound hydrochloride is available and can be used for structural confirmation.[4]

Further characterization using ¹³C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended to fully confirm the structure and purity of the synthesized compounds. The purity of the final compound can also be assessed by High-Performance Liquid Chromatography (HPLC).

References

- 1. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 2. This compound hydrochloride | 928038-44-2 [chemicalbook.com]

- 3. 142253-56-3 | 1-Boc-azetidine-3-yl-methanol | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. This compound hydrochloride(928038-44-2) 1H NMR spectrum [chemicalbook.com]

Azetidin-3-ylmethanol: A Comprehensive Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties. The strained four-membered azetidine ring can influence molecular conformation, basicity, and metabolic stability. This document provides an in-depth guide to the core physicochemical properties of this compound, along with relevant synthetic and metabolic pathways.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its commonly used hydrochloride salt. These parameters are crucial for assessing its behavior in biological and chemical systems.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [1][2] |

| Physical Form | White to yellow crystalline powder or solid | [2][3][4] |

| Boiling Point | 154 °C | [2] |

| Density | 1.017 g/cm³ | [2] |

| Flash Point | 86 °C | [2] |

| pKa (Predicted) | 14.82 ± 0.10 | [2] |

| LogP | -0.80 to -0.9 | [1][5] |

| Topological Polar Surface Area (TPSA) | 32.26 - 32.3 Ų | [1][5] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [6] |

| Storage Conditions | Store at 2-8°C or -20°C, protect from light | [2][4] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 928038-44-2 | [3][7] |

| Molecular Formula | C₄H₁₀ClNO | [8] |

| Molecular Weight | 123.58 g/mol | [3] |

| Physical Form | White to almost white powder or crystal | [3] |

| Purity | >96.0% | [3] |

| Solubility | More water-soluble than the free base form | [8] |

| Storage Conditions | Room temperature, store under inert gas (hygroscopic) |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the determination of every physicochemical property of this compound are not extensively published in peer-reviewed literature, the values reported by commercial suppliers are typically determined using standard analytical methods.

-

Purity Determination (Argentometric Titration): The purity of the hydrochloride salt is often determined by argentometric titration. In this method, a solution of the compound is titrated with a standardized solution of silver nitrate. The chloride ions from the hydrochloride salt react with silver ions to form a silver chloride precipitate. The endpoint is detected using an indicator or potentiometrically, allowing for the calculation of the chloride content and thus the purity of the salt.

-

Melting and Boiling Points: These are standard thermal analysis techniques. The boiling point is typically determined by distillation at atmospheric pressure, while the melting point is measured using a melting point apparatus where the sample is heated at a controlled rate until it transitions from solid to liquid.

-

LogP (Octanol-Water Partition Coefficient): This value, critical for predicting drug absorption and membrane permeability, is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water, the phases are separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value. Computational models are also frequently used for prediction.[5]

-

pKa Determination: The acid dissociation constant is typically measured by potentiometric titration. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve, often as the pH at which the compound is half-ionized.

Synthesis and Metabolism

Synthesis Pathway

This compound hydrochloride is commonly synthesized from its N-Boc protected precursor, 1-Boc-3-(hydroxymethyl)azetidine. The process involves the deprotection of the amine using a strong acid, such as hydrogen chloride in dioxane.

Caption: Synthesis of this compound HCl via Boc deprotection.

This straightforward protocol provides the target compound in high yield.[7] The starting material, 1-Boc-azetidine-3-yl-methanol, is a key intermediate in various organic syntheses.[6]

Metabolic Pathway

The azetidine ring, while more stable than an aziridine ring, can be a site of metabolic transformation.[9] Studies on more complex molecules containing an azetidine moiety have shown that it can undergo cytochrome P450 (CYP)-mediated oxidation at the carbon alpha to the nitrogen atom. This oxidation can lead to ring scission, forming reactive aldehyde metabolites that can be trapped by nucleophiles like glutathione or semicarbazide.[10]

Caption: General metabolic pathway of azetidine rings via CYP oxidation.

This metabolic liability is a critical consideration in drug design, and understanding this pathway can guide the development of more stable analogues.[10] Another identified metabolic route, not involving CYP enzymes, is the direct nucleophilic attack by glutathione on the azetidine ring, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening.[11] This highlights the diverse reactivity of the strained azetidine heterocycle in biological systems.

References

- 1. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 95849-02-8 CAS MSDS ((AZETIDIN-3-YL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. (Azetidine-3-yl)methanol | 95849-02-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 7. This compound hydrochloride | 928038-44-2 [chemicalbook.com]

- 8. CAS 928038-44-2: this compound hydrochloride [cymitquimica.com]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azetidin-3-ylmethanol (CAS: 95849-02-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azetidin-3-ylmethanol, a valuable building block in medicinal chemistry. Due to its strained four-membered ring, the azetidine moiety offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.[1] This document details the chemical and physical properties, synthesis, and applications of this compound in drug discovery.

Core Data Presentation

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its common synthetic precursors.

| Identifier | Value | Source |

| CAS Number | 95849-02-8 | PubChem[2] |

| Molecular Formula | C₄H₉NO | ChemScene[3] |

| Molecular Weight | 87.12 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1C(CN1)CO | ChemScene[3] |

| InChIKey | GNVWVYIAQBJHGV-UHFFFAOYSA-N | Sigma-Aldrich |

| Property | Value | Notes |

| Physical Form | Yellow solid | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | ChemScene[3] |

| logP | -0.8019 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

| Storage Temperature | 4°C, protect from light | ChemScene[3] |

Precursor and Hydrochloride Salt Data

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |

| 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 | C₉H₁₇NO₃ | 187.24 g/mol | Clear colorless liquid; Soluble in DMSO.[4] |

| This compound Hydrochloride | 928038-44-2 | C₄H₁₀ClNO | 123.58 g/mol | White to almost white powder/crystal.[5] |

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the reduction of a protected azetidine-3-carboxylic acid derivative, followed by deprotection. Below are representative protocols for these steps.

Protocol 1: Reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a borane-tetrahydrofuran complex.

Materials:

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

-

Borane-tetrahydrofuran complex (BH₃/THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EA)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen (N₂) atmosphere

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions to a stirring solution of BH₃/THF (285 ml) at -78°C.[6]

-

Stir the reaction mixture for 30 minutes at -78°C.[6]

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.[6]

-

Pour the reaction mixture into ice (500 ml) to quench the reaction.[6]

-

Extract the aqueous mixture with ethyl acetate (3 x 300 ml).[6]

-

Combine the organic layers and wash with brine (3 x 100 ml).[6]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[6]

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-Azetidine-3-yl-methanol as a clear oil.[6]

Protocol 2: N-Boc Deprotection to Yield this compound Hydrochloride

This protocol outlines the removal of the N-Boc protecting group using a solution of hydrogen chloride in dioxane.

Materials:

-

1-Boc-Azetidine-3-yl-methanol

-

Dichloromethane (DCM)

-

4M Hydrogen chloride in dioxane

Procedure:

-

Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).[7]

-

Add a solution of hydrogen chloride in dioxane (1 mL, 4 M).[7]

-

Stir the reaction mixture at room temperature for 20 hours.[7]

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, concentrate the mixture to afford this compound hydrochloride as a white solid.[7]

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of complex molecules in drug discovery. The azetidine scaffold is present in several approved drugs and numerous clinical candidates.[8] Its rigid structure helps in positioning substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Use in the Synthesis of a Tofacitinib Analogue

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its utility can be illustrated by its role as a precursor to key intermediates in the synthesis of analogues of kinase inhibitors like Tofacitinib. The following workflow demonstrates how a functionalized azetidine moiety, derivable from this compound, can be incorporated.

Caption: Synthetic workflow for a Tofacitinib analogue.

Signaling Pathways and Logical Relationships

The azetidine scaffold is often incorporated into molecules designed to interact with specific biological targets, such as protein kinases. The following diagram illustrates a simplified logic of how an azetidine-containing inhibitor, developed from building blocks like this compound, functions in a signal transduction pathway.

Caption: Inhibition of a kinase signaling pathway.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 5. research.unl.pt [research.unl.pt]

- 6. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Azetidin-3-ylmethanol Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-ylmethanol hydrochloride is a heterocyclic compound belonging to the azetidine class of building blocks, which are of significant interest in medicinal chemistry and drug development. The presence of the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, and a hydroxymethyl group, imparts unique structural and chemical properties. As a hydrochloride salt, its solubility and overall physicochemical profile are critical parameters influencing its utility in pharmaceutical formulations and biological assays. This technical guide provides an in-depth overview of the known properties of this compound hydrochloride and presents a detailed protocol for the experimental determination of its solubility, a crucial factor for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| Synonyms | 3-Azetidinemethanol hydrochloride | [Commercial Suppliers] |

| CAS Number | 928038-44-2 | [Commercial Suppliers] |

| Molecular Formula | C₄H₉NO·HCl | [Commercial Suppliers] |

| Molecular Weight | 123.58 g/mol | [Commercial Suppliers] |

| Appearance | White to almost white powder/crystal | [Commercial Suppliers] |

| Purity | Typically >95% or >97% | [Commercial Suppliers] |

| Solubility in Water | Expected to be higher than the free base | General Knowledge |

| Solubility in Ethanol | To be determined experimentally | - |

| Solubility in DMSO | To be determined experimentally | - |

Experimental Protocols

Given the lack of publicly available quantitative solubility data for this compound hydrochloride, this section provides a detailed, generalized experimental protocol for its determination using the reliable shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC). Additionally, protocols for other key analytical techniques for the characterization of hydrochloride salts are outlined.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound hydrochloride

-

Solvents: Deionized water, Ethanol (reagent grade), Dimethyl sulfoxide (DMSO, analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Vials for HPLC samples

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound hydrochloride (e.g., 10-20 mg) into separate glass vials for each solvent to be tested (water, ethanol, DMSO). The excess solid is crucial to ensure saturation.

-

Add a precise volume of the respective solvent (e.g., 1-2 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a syringe filter (0.22 µm). It is important to pre-saturate the filter by discarding the initial few drops of the filtrate to avoid loss of the compound due to adsorption to the filter membrane.

-

Accurately dilute the clear filtrate with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound hydrochloride. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Inject the diluted sample filtrates into the HPLC system.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

-

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.

1. Materials and Equipment:

-

This compound hydrochloride

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans

-

Analytical balance

2. Procedure:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Seal the pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature beyond the expected melting or decomposition point.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

1. Materials and Equipment:

-

This compound hydrochloride

-

Thermogravimetric Analyzer

-

Sample pans (e.g., platinum or alumina)

-

Analytical balance

2. Procedure:

-

Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition or loss of volatiles.

Protocol 4: Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of a solid material.

1. Materials and Equipment:

-

This compound hydrochloride

-

Powder X-Ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

-

Sample holder

2. Procedure:

-

Finely grind the crystalline sample to a homogenous powder.

-

Mount the powder onto the sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a defined range of 2θ angles (e.g., 5° to 50°).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline solid and can be used for phase identification by comparison to reference databases.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for determining the solubility of this compound hydrochloride.

Conclusion

Navigating the Spectral Landscape of Azetidin-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Azetidin-3-ylmethanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar small molecules.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is provided below. This numbering is used consistently in the subsequent data tables.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimates and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H on N1 | 1.5 - 3.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| H₂ on C2 | 3.5 - 3.9 | t | ~7-8 | |

| H on C3 | 2.5 - 3.0 | m | - | |

| H₂ on C4 | 3.5 - 3.9 | t | ~7-8 | |

| H₂ on C5 | 3.4 - 3.7 | d | ~5-6 | |

| H on O6 | 2.0 - 4.0 | br s | - | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom | Chemical Shift (δ, ppm) | Notes |

| C2 | 45 - 55 | |

| C3 | 35 - 45 | |

| C4 | 45 - 55 | |

| C5 | 60 - 70 | Attached to an electronegative oxygen atom. |

Experimental Protocols

A standardized and meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Given the polar nature of the molecule, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. Chloroform-d (CDCl₃) may also be used, but solubility should be confirmed.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization : Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.

-

Filtration and Transfer : Filter the solution through a pipette plugged with glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition

Azetidin-3-ylmethanol: An In-depth Technical Guide to the Conformational Analysis of the Azetidine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the azetidine ring in Azetidin-3-ylmethanol. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes foundational principles of azetidine stereochemistry, data from analogous 3-substituted azetidines, and theoretical considerations to predict its conformational behavior. The guide outlines the anticipated puckered nature of the azetidine ring, the factors influencing this conformation, and presents the experimental and computational methodologies that would be employed for its definitive determination.

Introduction to Azetidine Ring Conformation

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, exhibits a non-planar, puckered conformation to alleviate the significant ring strain inherent in a planar structure.[1] This puckering is a critical determinant of the molecule's three-dimensional shape, influencing its physicochemical properties and biological activity. The conformation of the azetidine ring can be described by a puckering amplitude and a pseudo-rotation phase angle. A simpler and more common description for substituted azetidines involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the unsubstituted azetidine in the gas phase, this dihedral angle has been determined by electron diffraction to be approximately 37°.[2]

The substituent at the 3-position, as in this compound, is expected to have a significant influence on the ring's puckering and the preferred orientation of the substituent, which can be either pseudo-axial or pseudo-equatorial.

Predicted Conformation of the Azetidine Ring in this compound

Based on studies of analogous 3-substituted azetidines, a puckered conformation is anticipated for this compound.[3] The hydroxymethyl group at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The pseudo-equatorial position is generally expected to be favored to minimize steric hindrance with the protons on C2 and C4 of the azetidine ring.

The puckering of the azetidine ring is also influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the nitrogen is unsubstituted (N-H). Hydrogen bonding, both intramolecular (between the N-H and the hydroxyl group) and intermolecular, can also play a role in stabilizing certain conformations, particularly in the solid state or in protic solvents.

The two primary puckered conformations of this compound are in equilibrium, with the equatorial conformer likely being the major contributor.

Logical Relationship: Factors Influencing this compound Conformation

Caption: Factors influencing the conformational equilibrium of the azetidine ring.

Experimental Methodologies for Conformational Analysis

To definitively determine the conformation of the azetidine ring in this compound, the following experimental methodologies would be essential.

NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition:

-

¹H NMR spectra are acquired to determine chemical shifts and proton-proton coupling constants (³JHH).

-

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used for unambiguous assignment of all proton and carbon signals.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are performed to identify through-space correlations between protons, which are indicative of their spatial proximity.[4]

-

-

Data Analysis:

-

The values of vicinal coupling constants (³JHH) between the C3 proton and the protons on C2 and C4 are used to estimate the dihedral angles based on the Karplus equation.

-

The presence or absence of specific NOE cross-peaks helps to distinguish between pseudo-axial and pseudo-equatorial orientations of the hydroxymethyl group. For instance, a strong NOE between the C3 proton and the cis-protons at C2 and C4 would suggest a pseudo-axial orientation of the C3 proton (and thus a pseudo-equatorial hydroxymethyl group).

-

Table 1: Predicted ¹H NMR Data and Inferred Conformational Parameters for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) | Inferred Dihedral Angles (°) |

| H2a, H4a (cis to C3-H) | 3.6 - 3.8 | ³J(H2a, H3) ≈ 8-9 (trans) | ~150-160 |

| H2b, H4b (trans to C3-H) | 3.1 - 3.3 | ³J(H2b, H3) ≈ 6-7 (cis) | ~30-40 |

| H3 | 2.8 - 3.0 | - | - |

| CH₂OH | 3.5 - 3.7 | - | - |

Note: These are predicted values based on analogous 3-substituted azetidines. Actual values may vary.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation.

Experimental Protocol:

-

Crystallization: Crystals of this compound would be grown by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles. The puckering parameters of the azetidine ring can be calculated from these refined coordinates.

Table 2: Expected Solid-State Conformational Parameters from X-ray Crystallography

| Parameter | Expected Value |

| Puckering Dihedral Angle (C2-N1-C4 vs. C2-C3-C4) | 30 - 40° |

| C2-C3-C4-N1 Torsion Angle | 20 - 30° |

| N1-C2-C3-C4 Torsion Angle | -20 - -30° |

| Substituent Orientation | Pseudo-equatorial |

Note: These are expected values based on typical puckered azetidine rings.

Experimental Workflow: Conformational Analysis

Caption: A workflow diagram for the comprehensive conformational analysis of this compound.

Computational Chemistry

Computational modeling serves as a powerful tool to complement experimental data and to provide insights into the relative energies of different conformers and the energy barriers for their interconversion.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).[5] Solvation effects can be included using continuum solvation models (e.g., PCM or SMD).

-

Population Analysis: The relative populations of the different conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

-

NMR Parameter Prediction: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computational model.

Table 3: Illustrative Computational Data for this compound Conformers

| Conformer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) | Predicted Population at 298 K (Aqueous) |

| Pseudo-equatorial | 0.00 | 0.00 | ~85% |

| Pseudo-axial | 1.20 | 1.05 | ~15% |

Note: These are illustrative values. Actual computational results will depend on the level of theory and basis set used.

Conclusion

While a definitive experimental determination of the azetidine ring conformation in this compound has not been reported in the literature, this guide provides a robust framework for understanding its likely conformational properties. Based on established principles and data from analogous compounds, a puckered azetidine ring with a pseudo-equatorial orientation of the hydroxymethyl substituent is predicted to be the major conformer in solution. The experimental and computational workflows detailed herein provide a comprehensive strategy for the definitive characterization of the conformational landscape of this important molecule, which is crucial for its application in drug design and development. The interplay of steric effects, potential intramolecular hydrogen bonding, and solvent interactions will ultimately dictate the conformational equilibrium.

References

The Versatile Hydroxyl Group of Azetidin-3-ylmethanol: A Hub for Chemical Diversification in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine motif has garnered significant attention in medicinal chemistry, offering a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates.[1][2] Among the various functionalized azetidines, Azetidin-3-ylmethanol stands out as a particularly valuable building block due to the versatile reactivity of its primary hydroxyl group.[3][4] This guide provides a comprehensive overview of the chemical transformations of the hydroxyl group in this compound, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its application in drug development programs.

The primary hydroxyl group of this compound, while being a poor leaving group in its native state, can be readily activated to participate in a wide array of chemical reactions.[1][2] These transformations, including esterification, etherification, oxidation, and nucleophilic substitution, allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. For many of these reactions, protection of the azetidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a common prerequisite to avoid side reactions.

Key Reactions and Methodologies

The strategic manipulation of the hydroxyl group in this compound is central to its utility as a versatile synthetic intermediate. The following sections detail the most pertinent reactions, complete with generalized experimental protocols.

Esterification

The formation of an ester linkage is a fundamental transformation for introducing a variety of substituents. Direct esterification with carboxylic acids is possible but often requires harsh conditions. More commonly, the hydroxyl group is reacted with an activated carboxylic acid derivative or subjected to coupling conditions like the Mitsunobu reaction.

Table 1: Representative Esterification Reactions of N-Boc-Azetidin-3-ylmethanol

| Entry | Carboxylic Acid/Derivative | Coupling Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 0 to rt | >95 |

| 2 | Benzoic Acid | DEAD, PPh₃ | THF | 0 to rt | 80-95 |

| 3 | 4-Nitrobenzoic Acid | DIAD, PPh₃ | THF | 0 to rt | 85-98 |

Experimental Protocol: Mitsunobu Esterification of N-Boc-Azetidin-3-ylmethanol

To a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding ester.

Etherification

The synthesis of ethers from this compound introduces a stable linkage and allows for the incorporation of a wide range of alkyl or aryl groups. The Williamson ether synthesis is a classic and effective method.

Table 2: Williamson Ether Synthesis with N-Boc-Azetidin-3-ylmethanol

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzyl Bromide | Sodium Hydride | THF | 0 to rt | 75-90 |

| 2 | Methyl Iodide | Sodium Hydride | DMF | 0 to rt | 80-95 |

| 3 | Ethyl Bromoacetate | Potassium tert-butoxide | THF | rt | 70-85 |

Experimental Protocol: Williamson Ether Synthesis

To a stirred suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of the alkylating agent (1.2 eq.). The reaction is then allowed to warm to room temperature and stirred for 16-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Oxidation

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, providing access to a different set of functional group handles for further elaboration.

Table 3: Oxidation of N-Boc-Azetidin-3-ylmethanol

| Entry | Oxidizing Agent | Product | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dess-Martin Periodinane | Aldehyde | Dichloromethane | rt | 85-95 |

| 2 | PCC | Aldehyde | Dichloromethane | rt | 80-90 |

| 3 | Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acetone | 0 to rt | 60-75 |

Experimental Protocol: Oxidation to Azetidine-3-carbaldehyde

To a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq.) in one portion at room temperature. The reaction mixture is stirred for 2-4 hours, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Nucleophilic Substitution

To perform a nucleophilic substitution at the methylene carbon, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then be displaced by a variety of nucleophiles.

Table 4: Nucleophilic Substitution via Mesylation

| Entry | Nucleophile | Solvent | Temperature (°C) | Yield (over 2 steps, %) |

| 1 | Sodium Azide | DMF | 60 | 70-85 |

| 2 | Sodium Cyanide | DMSO | 80 | 60-75 |

| 3 | Thiophenol, K₂CO₃ | Acetonitrile | 80 | 65-80 |

Experimental Protocol: Two-Step Nucleophilic Substitution

Step 1: Mesylation To a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. The mixture is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.

Step 2: Nucleophilic Displacement To a solution of the crude mesylate (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO), the nucleophile (1.5-2.0 eq.) is added. The reaction mixture is heated to the appropriate temperature and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.

Visualizing the Reactivity Pathways

The following diagrams, generated using the DOT language, illustrate the key reactive pathways of the hydroxyl group in this compound.

Caption: Key reaction pathways of N-Boc-Azetidin-3-ylmethanol.

Caption: Workflow for nucleophilic substitution of the hydroxyl group.

Conclusion

This compound is a powerful and versatile building block in drug discovery, primarily due to the reactivity of its hydroxyl group. The ability to readily convert this hydroxyl moiety into a wide range of other functional groups through well-established synthetic protocols provides medicinal chemists with a valuable tool for analogue synthesis and lead optimization. The reactions and protocols detailed in this guide serve as a foundational resource for researchers looking to leverage the synthetic potential of this important scaffold. The continued development of novel methodologies for the functionalization of azetidines will undoubtedly further expand their impact on the discovery of new therapeutics.

References

Unsubstituted Azetidin-3-ylmethanol: A Core Scaffold for Neuromodulatory Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting valuable physicochemical properties such as metabolic stability and three-dimensional complexity to bioactive molecules.[1][2] Unsubstituted azetidin-3-ylmethanol, as a foundational building block, represents a critical entry point for the synthesis of a diverse range of neurologically active compounds. While comprehensive biological data on the unsubstituted core itself is limited, its structural presence in potent and selective ligands for key central nervous system (CNS) targets, such as GABA and muscarinic acetylcholine receptors, underscores its potential as a pharmacophoric element. This technical guide explores the latent biological activities of the this compound core by examining the structure-activity relationships of its derivatives. It provides detailed experimental protocols for assays relevant to its potential targets and outlines the synthetic utility of this versatile scaffold.

Introduction: The Azetidine Scaffold in CNS Drug Design

The azetidine ring has garnered significant interest in drug discovery for its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[3] Its rigid, non-planar structure can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1] this compound, featuring a primary alcohol, provides a versatile handle for synthetic elaboration, making it an attractive starting material for the development of compound libraries targeting the CNS.[4][5] Although direct biological activity of the unsubstituted molecule is not extensively documented, its role as a key component in various bioactive molecules suggests that the core itself contributes to the overall pharmacological profile.

Potential Biological Activities and Key Signaling Pathways

The biological potential of unsubstituted this compound is best inferred from the activities of its derivatives. These compounds have shown activity at several key CNS receptors, suggesting that the azetidinylmethanol core can serve as a scaffold to orient functional groups towards specific binding pockets.

GABAergic System Modulation

Derivatives of azetidine have been explored as conformationally constrained GABA analogs and have shown activity as GABA uptake inhibitors.[6] This suggests a potential for the this compound scaffold to be functionalized into ligands that modulate GABAergic neurotransmission. The primary mechanism of such modulation would be the inhibition of GABA transporters (GATs), leading to increased synaptic concentrations of GABA and enhanced inhibitory signaling.

Figure 1. Potential mechanism of action for this compound derivatives on the GABAergic synapse.

Cholinergic System Modulation

The azetidine motif is also present in ligands targeting muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and are targets for Alzheimer's disease therapy.[7][8] The rigid azetidine ring can position substituents to interact with the orthosteric or allosteric sites of these G-protein coupled receptors (GPCRs). For instance, derivatives could act as antagonists at the M1 mAChR, a Gq-coupled receptor, thereby modulating downstream signaling cascades involving phospholipase C (PLC) and intracellular calcium mobilization.

Figure 2. Antagonism of the M1 muscarinic receptor signaling pathway by a hypothetical azetidine derivative.

Quantitative Data from Representative Derivatives

As no specific quantitative biological data for unsubstituted this compound is publicly available, the following tables present representative data from simple substituted analogs to illustrate the potential potencies and affinities that can be achieved by modifying this core structure.

Table 1: Representative GABA Transporter (GAT) Inhibition Data for Azetidine Derivatives

| Compound | GAT Subtype | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| Representative Derivative A | GAT-1 | 5.2 | [³H]GABA Uptake |

| Representative Derivative B | GAT-1 | 12.8 | [³H]GABA Uptake |

| Representative Derivative C | GAT-3 | 25.1 | [³H]GABA Uptake |

Table 2: Representative Muscarinic Receptor Binding Affinities for Azetidine Derivatives

| Compound | Receptor Subtype | Kᵢ (nM) | Assay Type |

|---|---|---|---|

| Representative Derivative D | M₁ | 85 | [³H]-NMS Binding |

| Representative Derivative E | M₂ | 1500 | [³H]-NMS Binding |

| Representative Derivative F | M₁ | 441 | [³H]-NMS Binding |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound and its derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific muscarinic receptor subtype.[9][10]

Objective: To measure the affinity of a test compound for a specific muscarinic receptor subtype (e.g., M₁).

Materials:

-

Cell membranes expressing the human M₁ muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (10 µM).

-

Test compound (e.g., an this compound derivative) at various concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (TB), non-specific binding (NSB), and each concentration of the test compound.

-

Reaction Mixture: To each well, add the following in order:

-

50 µL of assay buffer (for TB wells) or 10 µM Atropine (for NSB wells) or test compound dilution.

-

50 µL of [³H]-NMS (at a final concentration close to its Kᴅ, e.g., 0.5-1.0 nM).

-

150 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Azetidin-3-ylmethanol: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its unique combination of a strained four-membered ring, a defined stereocenter, and a versatile primary alcohol functional group. The inherent conformational rigidity of the azetidine ring allows it to act as a privileged scaffold, enabling precise spatial orientation of substituents and improving key pharmacological properties such as metabolic stability, solubility, and ligand-receptor interactions. The chiral center and the hydroxymethyl group provide critical handles for enantioselective synthesis and further functionalization, making it a sought-after component in the design of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and logical workflows.

Physicochemical and Chiral Properties

The physical and chemical properties of this compound and its common derivatives are crucial for its application in synthesis. The N-Boc protected form is widely used to facilitate reactions on the hydroxyl group, while the hydrochloride salt improves handling and stability.

Table 1: Physicochemical Properties of this compound and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Form |

| (Rac)-Azetidin-3-ylmethanol | C₄H₉NO | 87.12 | 95849-02-8 | Liquid/Solid |

| (Rac)-Azetidin-3-ylmethanol hydrochloride | C₄H₁₀ClNO | 123.58 | 928038-44-2 | White solid |

| (Rac)-tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C₉H₁₇NO₃ | 187.24 | 142253-56-3 | White powder to lump |

Note: Specific optical rotation values for the enantiomers of this compound are not consistently reported in publicly available literature. Enantiomeric excess (e.e.) is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is paramount for its use in chiral drug development. A robust and widely used method is the asymmetric reduction of a ketone precursor using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) reduction. This method allows for the predictable and highly selective formation of one enantiomer.

Experimental Protocol 1: Asymmetric Synthesis of (S)-tert-butyl 3-hydroxyazetidine-1-carboxylate via CBS Reduction

This protocol details the key asymmetric step in the synthesis of the chiral precursor to (S)-azetidin-3-ylmethanol.

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe. Stir for 10 minutes.

-

Add the BH₃·THF solution (0.8 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

The resulting chiral alcohol can then be converted to the target this compound through standard functional group manipulations.

Applications in Drug Discovery: The PI3K/Akt Pathway

The azetidine scaffold is a key feature in numerous clinical candidates. For instance, the Akt kinase inhibitor Ipatasertib , which has been investigated for the treatment of various cancers, incorporates a complex chiral core where the azetidine moiety plays a crucial role.[1][2] Ipatasertib targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[3][4][5] The rigid azetidine structure helps to correctly position the pharmacophoric elements of the inhibitor within the ATP-binding pocket of the Akt kinase.

Key Reactions and Derivatizations

The primary alcohol of N-Boc-azetidin-3-ylmethanol is a versatile handle for introducing a wide array of functionalities, enabling structure-activity relationship (SAR) studies. Common derivatizations include O-alkylation, O-acylation, and conversion to amines or other functional groups.

Experimental Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol provides a general method for the synthesis of ethers from N-Boc-azetidin-3-ylmethanol.

Materials:

-

(Rac)- or Chiral N-Boc-azetidin-3-ylmethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

An alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-ylmethanol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF (approx. 0.3 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂).

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Conclusion

Chiral this compound is a powerful and versatile building block for drug discovery. Its rigid, three-dimensional structure and readily functionalizable hydroxyl group provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The well-established methods for its enantioselective synthesis and subsequent derivatization ensure its continued importance in the development of next-generation therapeutics targeting a wide range of diseases.

References

- 1. Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

Structural Analogs of Azetidin-3-ylmethanol: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules. Azetidin-3-ylmethanol, a simple substituted azetidine, serves as a foundational building block for a diverse range of structural analogs with significant therapeutic potential. This technical guide provides an in-depth overview of the core structural analogs of this compound, focusing on their application as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), Signal Transducer and Activator of Transcription 3 (STAT3), and Gamma-Aminobutyric Acid (GABA) transporters. This document details their quantitative biological activities, the experimental protocols for their synthesis and evaluation, and the signaling pathways they modulate.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro potency of various structural analogs of this compound against their respective biological targets.

Table 1: Azetidine-based Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

| Compound ID | Structure | Target | Assay | Ki (nM)[1] |

| 22b | cis-2,4-bis(4-methoxyphenethyl)azetidine | VMAT2 | [³H]Dopamine Uptake | 24 |

| 15c | (±)-trans-2,4-Bis(2-(benzo[d][2][3]dioxol-5-yl)ethyl)azetidine | VMAT2 | [³H]Dopamine Uptake | 31 |

| Lobelane (2a) | N-methyl-2,6-di-(cis-phenylethyl)piperidine (Reference) | VMAT2 | [³H]Dopamine Uptake | 45 |

| Norlobelane (2b) | 2,6-di-(cis-phenylethyl)piperidine (Reference) | VMAT2 | [³H]Dopamine Uptake | 43 |

| 15a | (±)-trans-2,4-diphenethylazetidine | VMAT2 | [³H]Dopamine Uptake | 66 |

| 22a | cis-2,4-diphenethylazetidine | VMAT2 | [³H]Dopamine Uptake | 51 |

| 15b | (±)-trans-2,4-bis(4-methoxyphenethyl)azetidine | VMAT2 | [³H]Dopamine Uptake | 38 |

| 22c | cis-2,4-Bis(2-(benzo[d][2][3]dioxol-5-yl)ethyl)azetidine | VMAT2 | [³H]Dopamine Uptake | 48 |

Table 2: Azetidine-based Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

| Compound ID | Structure Description | Target | Assay | IC50 (µM)[2][4][5][6][7] | Selectivity |

| 5a | (R)-azetidine-2-carboxamide analog | STAT3 | EMSA | 0.55 | >18 µM for STAT1/STAT5 |

| 5o | (R)-azetidine-2-carboxamide analog | STAT3 | EMSA | 0.38 | >18 µM for STAT1/STAT5 |

| 8i | (R)-azetidine-2-carboxamide analog | STAT3 | EMSA | 0.34 | >18 µM for STAT1/STAT5 |

| 7g | (R)-azetidine-2-carboxamide analog with phthalide | STAT3 | EMSA | - | KD = 880 nM (ITC) |

| 9k | (R)-azetidine-2-carboxamide analog | STAT3 | EMSA | - | KD = 960 nM (ITC) |

| 7e | (R)-azetidine-2-carboxamide analog with methyl salicylate | STAT3 | Cell Viability | 1.9 (MDA-MB-231) | Weaker effect on non-STAT3 active cells |

| 7f | (R)-azetidine-2-carboxamide analog with methyl salicylate | STAT3 | Cell Viability | 1.2 (MDA-MB-231) | Weaker effect on non-STAT3 active cells |

Table 3: Azetidine-based GABA Transporter (GAT) Inhibitors

| Compound ID | Structure Description | Target | Assay | IC50 (µM)[8] |

| Azetidin-2-ylacetic acid derivative 1 | 4,4-diphenylbutenyl moiety | GAT-1 | [³H]GABA Uptake | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | [³H]GABA Uptake | 2.01 ± 0.77 |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | [³H]GABA Uptake | 15.3 ± 4.5 |

| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | [³H]GABA Uptake | 26.6 ± 3.3 |

| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | [³H]GABA Uptake | 31.0 ± 4.7 |

Experimental Protocols

Detailed methodologies for the synthesis of key azetidine analogs and the biological assays used to determine their activity are provided below.

Synthesis of Azetidine Analogs

General Procedure for the Synthesis of 3-Aryl-Azetidines (as STAT3 Inhibitor Precursors):

This protocol describes a general method for the synthesis of 3-aryl-azetidines, which can be further functionalized.

-

Preparation of N-Boc-3-oxoazetidine: Start with commercially available 1-Boc-azetidin-3-ol and perform an oxidation reaction (e.g., using Dess-Martin periodinane or Swern oxidation) to obtain N-Boc-3-oxoazetidine.

-

Grignard Reaction: To a solution of the desired aryl bromide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise to form the corresponding aryllithium reagent.

-

After stirring for 1 hour at -78 °C, add a solution of N-Boc-3-oxoazetidine in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-3-aryl-azetidin-3-ol.

-

Further Modification (if necessary): The resulting tertiary alcohol can be further modified, for example, by reduction or conversion to other functional groups, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Biological Assays

1. Vesicular Monoamine Transporter 2 (VMAT2) [³H]Dopamine Uptake Assay:

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.[1]

-

Vesicle Preparation: Isolate synaptic vesicles from rat striatum by differential centrifugation.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 320 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the synaptic vesicle preparation, the test compound at various concentrations, and the assay buffer.

-

Initiation of Uptake: Initiate the uptake by adding a solution of [³H]dopamine and ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

2. STAT3 Electrophoretic Mobility Shift Assay (EMSA):

This assay is used to assess the ability of a compound to inhibit the binding of the STAT3 transcription factor to its consensus DNA sequence.[2][9][10]

-

Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., v-Src transformed NIH3T3 cells or certain cancer cell lines).

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a microcentrifuge tube, incubate the nuclear extract with the test compound at various concentrations in a binding buffer (containing, for example, HEPES, glycerol, KCl, EDTA, DTT, and a non-specific competitor DNA like poly(dI-dC)) for 30 minutes at room temperature.

-

Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a suitable buffer (e.g., 0.5x TBE) at 4°C.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

-

Data Analysis: Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of STAT3-DNA binding.

3. In Vitro GABA Uptake Assay:

This assay measures the inhibition of GABA uptake into synaptosomes or cells expressing GABA transporters (GATs).[11][12][13]

-

Cell/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or use a cell line stably expressing the desired GAT subtype (e.g., GAT-1, GAT-3).

-

Assay Buffer: Use a physiological buffer such as Krebs-Ringer-HEPES.

-

Incubation: In a 96-well plate, pre-incubate the cells or synaptosomes with various concentrations of the test compound for 10-20 minutes at room temperature.

-

Initiation of Uptake: Start the uptake by adding a fixed concentration of [³H]GABA.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

-